Aldehydo-D-arabinose 5-phosphate(2-) is an organophosphate oxoanion that represents the dianionic form of D-arabinose 5-phosphate. This compound plays a significant role in various biochemical pathways, particularly in the metabolism of pentoses and the synthesis of lipopolysaccharides. Its chemical structure and reactivity make it a crucial intermediate in several metabolic processes.
Aldehydo-D-arabinose 5-phosphate(2-) can be derived from the phosphorylation of D-arabinose, a pentose sugar. It is often encountered in microbial metabolism and is involved in the biosynthesis of polysaccharides and nucleotides. The compound is cataloged in databases such as PubChem and ChEBI, which provide detailed information about its properties and biological significance .
In terms of classification, aldehydo-D-arabinose 5-phosphate(2-) falls under the category of organophosphates, specifically as a sugar phosphate derivative. Its molecular formula is C5H11O8P, indicating it contains five carbon atoms, eleven hydrogen atoms, eight oxygen atoms, and one phosphorus atom.
The synthesis of aldehydo-D-arabinose 5-phosphate(2-) typically involves the phosphorylation of D-arabinose using phosphate donors such as adenosine triphosphate or inorganic phosphate. This reaction can occur through enzymatic pathways or chemical methods.
In enzymatic synthesis, specific kinases catalyze the transfer of a phosphate group to D-arabinose, resulting in the formation of D-arabinose 5-phosphate. The subsequent deprotonation leads to the formation of the dianion form, aldehydo-D-arabinose 5-phosphate(2-). The reaction conditions, including pH and temperature, are critical for optimizing yield and purity.
The molecular structure of aldehydo-D-arabinose 5-phosphate(2-) features a five-carbon backbone with hydroxyl groups at specific positions and a phosphate group attached to the fifth carbon. The presence of an aldehyde functional group at one end contributes to its reactivity.
This representation highlights the key functional groups within the molecule.
Aldehydo-D-arabinose 5-phosphate(2-) participates in various biochemical reactions, including:
The reactions involving aldehydo-D-arabinose 5-phosphate(2-) are often catalyzed by enzymes such as kinases or dehydratases that facilitate the conversion of substrates into more biologically active forms.
The mechanism of action for aldehydo-D-arabinose 5-phosphate(2-) primarily revolves around its role as an intermediate in metabolic pathways. It participates in non-phosphorylative pathways where it is converted into various products through enzymatic reactions involving dehydration and oxidation.
Research indicates that enzymes like D-arabinonate dehydratase utilize this compound to produce key metabolites such as pyruvate and α-ketoglutarate, demonstrating its importance in cellular metabolism .
Aldehydo-D-arabinose 5-phosphate(2-) has several scientific applications:
Aldehydo-D-arabinose 5-phosphate(2−) (also designated arabinose-5-phosphate or A5P) serves as an essential precursor in the biosynthesis of lipopolysaccharide (LPS) components critical for Gram-negative bacterial cell envelope integrity. This phosphorylated pentose participates in a condensation reaction catalyzed by 3-deoxy-D-manno-octulosonate-8-phosphate (KDO8P) synthase (EC 2.5.1.55), where it couples with phosphoenolpyruvate (PEP) to form KDO8P – an indispensable 8-carbon sugar acid component of lipid A-core oligosaccharides [2] [4]. The KDO8P product undergoes subsequent enzymatic modifications, including cytidylylation and incorporation into the growing LPS molecule via the CMP-KDO biosynthesis pathway (PWY-1269), which is evolutionarily conserved among diverse Gram-negative species like Escherichia coli and Polynucleobacter acidiphobus [4] [9].
This biosynthetic route represents a vulnerable target for novel antibiotic development since disrupting KDO8P production compromises outer membrane stability without equivalent pathways in mammalian hosts. Structural studies of KDO8P synthase (e.g., PDB 1q3n) reveal a conserved active site architecture that positions A5P for nucleophilic attack on PEP through precise hydrogen-bonding networks involving catalytic residues [2]. The physiological relevance of A5P is underscored by its quantified intracellular concentrations in E. coli K-12, ranging from 686 μM during acetate metabolism to 1320 μM during glucose assimilation [9].
Table 1: Enzymatic Steps Involving Aldehydo-D-arabinose 5-phosphate(2−) in LPS Biosynthesis
Enzyme | Reaction | EC Number | Biological Role |
---|---|---|---|
KDO8P synthase | PEP + A5P → KDO8P + phosphate | 2.5.1.55 | Forms KDO8P for lipid A-core assembly |
Arabinose-5P isomerase (KdsD) | Ribulose-5P ⇌ Aldehydo-D-arabinose-5P | 5.3.1.13 | Generates A5P from pentose phosphate intermediates |
CMP-KDO synthetase | KDO + CTP → CMP-KDO + PPi | 2.7.7.38 | Activates KDO for glycosyl transfer |
The reactive dianionic state of aldehydo-D-arabinose 5-phosphate(2−) is enzymatically stabilized through coordinated proton transfer events and electrostatic interactions within active sites. During KDO8P synthase catalysis, key residues (Asn26, Lys60, Asp250 in E. coli) position the A5P substrate via hydrogen bonding, facilitating C1-aldehyde deprotonation to generate a nucleophilic enediolate intermediate. This species attacks the electrophilic C2 carbon of PEP, forming a labile tetrahedral intermediate that collapses with phosphate elimination [2] [7].
Biochemical and structural analyses confirm that A5P exists in solution as an equilibrium mixture of acyclic keto and cyclic furanosyl hemiketal forms. NMR studies demonstrate that dehydratases like D-arabinonate dehydratase (C785_RS13685 from Herbaspirillum huttiense) lock the substrate into the reactive aldehydo conformation through hydrogen bonding with the C1 carbonyl oxygen, a process enhanced by Mg²⁺-independent mechanisms in certain bacterial lineages [3]. The stereochemical course of dehydration involves antiperiplanar elimination of the C2-OH and C3-H, as evidenced by deuterium tracer experiments showing specific proton exchange patterns in D₂O [3].
Table 2: Catalytic Residues Governing A5P Reactivity in Enzymatic Systems
Enzyme | Catalytic Residues | Function in A5P Activation | Mechanistic Step |
---|---|---|---|
KDO8P synthase (E. coli) | Lys60A | Electrostatic stabilization of PEP; hydrogen bonding | Intermediate formation/collapse |
Asp250A | Positions A5P; accepts hydrogen bonds | Substrate orientation | |
Asn26A | Mimics metal ions; hydrogen bond donor to A5P | Deprotonation assistance | |
D-arabinonate dehydratase | Not fully characterized | Substrate-specific binding pocket | Conformational locking |
Aldehydo-D-arabinose 5-phosphate(2−) exhibits divergent metabolic roles across microbial systems, functioning as either a dedicated LPS precursor or an intermediate in carbon assimilation pathways. KDO8P synthase displays stringent selectivity for the D-arabinose configuration of A5P, showing negligible activity with L-arabinose-5P or ribose-5P isomers [6] [2]. This specificity arises from stereochemical constraints within the enzyme’s active site, where the C2, C3, and C4 hydroxyl groups of A5P form critical hydrogen bonds with Asp250 and Asn26, as revealed in X-ray crystallographic studies of the E. coli enzyme [2].
Beyond LPS biosynthesis, A5P participates in non-phosphorylative pentose utilization routes (Route III pathways) identified in bacteria like Herbaspirillum huttiense. Here, D-arabinose undergoes oxidation to D-arabinonate, dehydration to 2-keto-3-deoxypentonate (KDP), and subsequent cleavage to pyruvate/glycolate – a pathway distinct from classical Entner-Doudoroff metabolism [3]. Biochemical characterization of substrate-specific enzymes like D-arabinonate dehydratase (kcat/Km = 2,690 min⁻¹·mM⁻¹ for D-arabinonate vs. 0.399 min⁻¹·mM⁻¹ for D-altronate) highlights evolutionary adaptations to pentose catabolism [3]. The physiological relevance of these pathways is evidenced by gene clusters encoding A5P-interconverting enzymes co-localized with sugar transporters in microbial genomes [3] [10].
Table 3: Physiological Context of A5P in Microbial Systems
Organism | A5P Concentration | Carbon Source | Metabolic Pathway(s) |
---|---|---|---|
E. coli K-12 NCM3722 | 1320 ± 0 µM | Glucose | LPS biosynthesis, pentose phosphate shunt |
1020 ± 0 µM | Glycerol | LPS biosynthesis | |
686 ± 0 µM | Acetate | LPS biosynthesis | |
Herbaspirillum huttiense | Not quantified | D-arabinose | Non-phosphorylative Route III pathway |
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